molecular formula C10H8BrNO B1280009 1-Acetyl-5-bromoindole CAS No. 61995-52-6

1-Acetyl-5-bromoindole

Cat. No. B1280009
CAS RN: 61995-52-6
M. Wt: 238.08 g/mol
InChI Key: BOMKWHSZGCMFEG-UHFFFAOYSA-N
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Description

1-Acetyl-5-bromoindole is a chemical compound that belongs to the class of indoles, which are heterocyclic structures containing a benzene ring fused to a pyrrole ring. The presence of an acetyl group at the first position and a bromine atom at the fifth position on the indole ring system defines its unique chemical identity. Indoles, including substituted variants like 1-acetyl-5-bromoindole, are of significant interest in medicinal chemistry due to their biological activity and potential therapeutic applications.

Synthesis Analysis

The synthesis of 1-acetyl-5-bromoindole derivatives can be achieved through various synthetic routes. One such method involves the use of bromomagnesium acetylides, which are reacted with azides to form 1,5-disubstituted-1,2,3-triazoles. These intermediates can then be further manipulated to create a variety of substituted indoles, potentially including 1-acetyl-5-bromoindole derivatives . Another approach to synthesizing related compounds is demonstrated in the preparation of 7-acetamido-2-aryl-5-bromoindoles, where the acetyl group is introduced at a different position on the indole ring . Although the exact synthesis of 1-acetyl-5-bromoindole is not detailed in the provided papers, these methods offer insights into possible synthetic pathways that could be adapted for its production.

Molecular Structure Analysis

The molecular structure of 1-acetyl-5-bromoindole is characterized by the indole core, which is a planar, aromatic system that allows for significant electronic interactions. The acetyl group at the 1-position and the bromine atom at the 5-position are expected to influence the electronic distribution within the molecule, potentially affecting its reactivity and interaction with biological targets. The molecular docking studies of related compounds, such as the 7-acetamido-2-aryl-5-bromoindoles, suggest that substituents on the indole ring can engage in various interactions, including pi-alkyl, amide-pi stacked, and hydrogen bonding, which could also be relevant for 1-acetyl-5-bromoindole .

Chemical Reactions Analysis

The reactivity of 1-acetyl-5-bromoindole would be influenced by the presence of the acetyl and bromo substituents. The bromine atom, in particular, is a good leaving group, which could facilitate nucleophilic substitution reactions. This reactivity is exploited in the synthesis of thiazolo[5,4-b]indoles from 1-acetyl-2-bromo-3-indolinone, where the bromine atom is displaced in a reaction with primary thioamides . Although the provided papers do not directly discuss reactions of 1-acetyl-5-bromoindole, the general reactivity patterns of bromoindoles suggest that it could undergo similar transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-acetyl-5-bromoindole would be influenced by its molecular structure. The presence of the bromine atom would increase the molecular weight and could affect the compound's boiling and melting points. The acetyl group could contribute to the compound's solubility in organic solvents. While the exact properties are not detailed in the provided papers, related compounds such as 7-acetamido-2-aryl-5-bromoindoles have been evaluated for their biological activities, including cytotoxicity against cancer cell lines and the ability to inhibit tubulin polymerization . These studies highlight the importance of the indole scaffold and its substituents in determining the biological properties of these molecules.

Scientific Research Applications

Antioxidative Properties

1-Acetyl-5-bromoindole and its derivatives exhibit antioxidative properties. For example, bromoindoles isolated from the midintestinal gland of the muricid gastropod Drupella fragum, including 6-bromo-5-hydroxyindole, have shown strong antioxidative potency. These findings suggest potential applications in fields where oxidative stress is a concern, such as in the development of antioxidants for food preservation or pharmaceuticals (Ochi et al., 1998).

Plant Growth Regulation

Bromoindole compounds, such as 5-bromoindole-3-acetic acid, have been used to affect plant cell growth. This application is significant in agriculture and botany for enhancing the growth of monocotyledonous and dicotyledonous plants, as well as for the regeneration of plant tissues and transgenic plant tissues (Lin, Lan, & Assad-Garcia, 1997).

Anticancer Properties

Certain 5-bromoindole derivatives have been synthesized and evaluated for their potential anticancer effects. These compounds, including 7-acetamido-2-aryl-5-bromoindoles, have demonstrated activity against human lung cancer and cervical cancer cells. Their ability to inhibit tubulin polymerization indicates a potential use in developing new anticancer drugs (Mphahlele & Parbhoo, 2018).

Bromodomain Ligands

Bromoindole derivatives have been identified as potential bromodomain ligands. Bromodomains are part of the histone-acetylation code in gene transcription. The discovery of selective inhibitors for these interactions has implications in developing treatments for proliferative and inflammatory diseases (Hewings et al., 2011).

Electrosynthesis and Characterization

The electrosynthesis of poly(5-bromoindole) demonstrates the compound's utility in materials science, particularly in the development of polymers with good electrochemical behavior and thermal stability. Its potential as a blue-light emitter suggests applications in optoelectronics (Xu et al., 2006).

Antischistosomal Activity

5-Bromoindole and its substituted derivatives have been investigated for their potential as antischistosomal agents. This suggests a role in developing new treatments for schistosomiasis, a significant parasitic disease (Khan, 1983).

properties

IUPAC Name

1-(5-bromoindol-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO/c1-7(13)12-5-4-8-6-9(11)2-3-10(8)12/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOMKWHSZGCMFEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C=CC2=C1C=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60488007
Record name 1-Acetyl-5-bromoindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60488007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Acetyl-5-bromoindole

CAS RN

61995-52-6
Record name 1-(5-Bromo-1H-indol-1-yl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61995-52-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Acetyl-5-bromoindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60488007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
AV Orlova, TV Laptinskaya, NV Bovin… - Russian Chemical …, 2017 - Springer
… There are several methods for the synthesis of sialo sides 1 and 2 and their analogs: glycosylation of 3 acet oxy 1 acetyl 5 bromoindole (3)12,16,17 and 3 acetoxy 1 acetyl 5 bromo 4 …
Number of citations: 21 link.springer.com
RK Nandi, A Perez‐Luna, D Gori… - Advanced Synthesis …, 2018 - Wiley Online Library
… TfOH: 5 b was prepared from 1-acetyl-5-bromoindole 1 ac (119 mg, 0.5 mmol) 4-methyl anisole 2 a (136 mg, 1.11 mmol) as electron-rich arene and TfOH (110 μL, 1.25 mmol) in 1.0 mL …
Number of citations: 17 onlinelibrary.wiley.com
B Guyen, CM Schultes, P Hazel, J Mann… - Organic & biomolecular …, 2004 - pubs.rsc.org
We report here the synthesis and evaluation for telomerase-inhibitory and quadruplex DNA binding properties of several rationally-designed quindoline analogues, substituted at the 2- …
Number of citations: 140 pubs.rsc.org
AG Sergeev, GA Artamkina, VS Velezheva… - Russian journal of …, 2005 - Springer
… Initial hetaryl halides II–VI were synthesized by known methods: 3-acetoxy-1acetyl-5-bromoindole (III) [25], mp 120–122C (from 2-propanol), published data [26]: mp 122–123C (from …
Number of citations: 8 link.springer.com
KE Achyuthan, LM Pence, DR Mantell… - … : The journal of …, 2003 - Wiley Online Library
… We have demonstrated that the coupling of the 2-chloro-derivative of 2 with 1-acetyl-5-bromoindole-3-ol yielded only the aglycoside (10). The a-glycoside of 1,2-dioxetane-4,7dimethoxy…

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